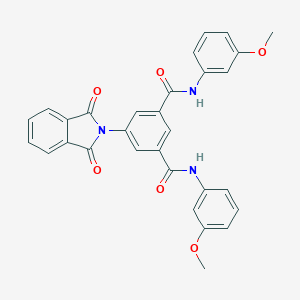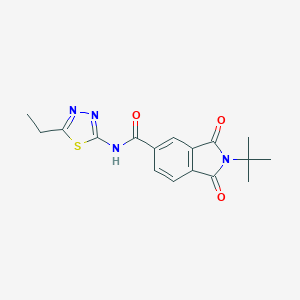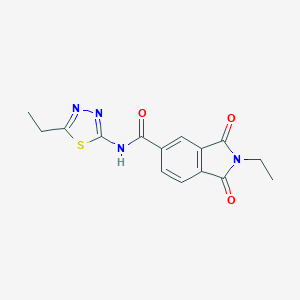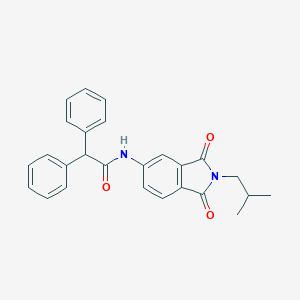
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as CF3BOZ and has a molecular formula of C14H8ClFNO.
Mécanisme D'action
The exact mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole exhibits low toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound. It has been shown to have potential as an anticancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases. It has also been investigated for its use in organic electronics and as a fluorescent probe for detecting metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. Another advantage is its potential use in organic electronics and as a fluorescent probe for detecting metal ions. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole. One direction is to further investigate its potential as an anticancer agent and to optimize its structure for increased potency and selectivity. Another direction is to explore its potential as a treatment for neurodegenerative diseases and to elucidate its mechanism of action in the brain. Additionally, further research is needed to fully understand the potential applications of this compound in organic electronics and as a fluorescent probe for detecting metal ions.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole involves the reaction of 3-fluoroaniline, 2-chlorobenzoic acid, and phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its use in organic electronics and as a fluorescent probe for detecting metal ions.
Propriétés
Nom du produit |
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
|---|---|
Formule moléculaire |
C13H7ClFNO |
Poids moléculaire |
247.65 g/mol |
Nom IUPAC |
5-chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClFNO/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H |
Clé InChI |
BLCRVLWEAJIWAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)

![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
